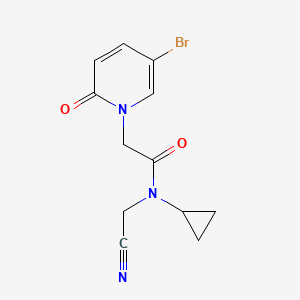
Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains functional groups such as acetamido and carboxylate, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions like esterification, acylation, and intramolecular condensation .Molecular Structure Analysis
The molecular structure of a similar compound, 2-[2-(2,5-dimethylphenyl)acetamido]benzoic acid, includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, a similar compound, 2,5-Dimethylphenyl acetate, has a molecular weight of 164.201 Da and a density of 1.0±0.1 g/cm3 .Scientific Research Applications
Heterocyclic Disperse Dyes for Polyester Fibres
Research has delved into the synthesis of heterocyclic disperse dyes, including compounds related to ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate, for dyeing polyester fibers. These dyes, characterized by their thiophene moiety, have been found to offer a range of colors with good levelness and fastness properties on polyester fabric, although they exhibit poor photostability. This application underscores the compound's relevance in the textile industry, particularly in enhancing the coloration and quality of polyester materials (Iyun et al., 2015).
Fluorescent Molecular Probes
Another area of application involves the development of fluorescent molecular probes. Compounds structurally related to ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate have been synthesized for use as fluorescent solvatochromic dyes. These dyes demonstrate strong solvent-dependent fluorescence, which is crucial for developing ultrasensitive probes for studying biological events and processes. Their unique photophysical properties make them valuable tools in biological and chemical sensing applications (Diwu et al., 1997).
Photochemical Synthesis and Applications
The compound has also been explored in photochemical studies, particularly in the synthesis of photoarylation-photoisomerization products from halothiazoles. Such research has demonstrated the potential of ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate derivatives for singlet oxygen sensitization, indicating its utility in photo-oxidative applications. These findings reveal the compound's versatility in facilitating photochemical reactions, which could have implications for materials science and organic synthesis (Amati et al., 2010).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[2-(2,5-dimethylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-4-27-21(26)20-19(16-8-6-5-7-9-16)24-22(28-20)23-18(25)13-17-12-14(2)10-11-15(17)3/h5-12H,4,13H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDNICSSAAMWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=C(C=CC(=C2)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)



![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2745037.png)
![2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2745038.png)

![9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2745044.png)
![4-{[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonylamino}benzamide](/img/structure/B2745046.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2745049.png)

![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)